6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Lipophilicity Drug-likeness ADME

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine (CAS 654676-62-7) is a bicyclic heterocyclic amine with a fused cyclopentane-pyridine core and a primary amine at the 6-position. With XLogP of 0.3 and TPSA of 38.9 Ų, this scaffold is uniquely suited for CNS-penetrant candidates and kinase inhibitor libraries requiring aqueous solubility (68 g/L) for biophysical assays. Unlike positional isomers (5-amine LogP 1.73) or the unsubstituted parent (TPSA 12.89 Ų), the 6-amine provides a reactive handle for amide coupling, reductive amination, and multi-component reactions while maintaining CNS-favorable physicochemical space. Insist on CAS 654676-62-7 for reproducible SAR and efficient hit expansion.

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 654676-62-7
Cat. No. B569280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
CAS654676-62-7
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESC1C(CC2=C1C=CC=N2)N
InChIInChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2
InChIKeyFEBSOMPLLSUUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine (CAS 654676-62-7): Core Scaffold & Procurement Baseline


6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine (also known as 6,7-dihydro-5H-[1]pyrindin-6-ylamine) is a bicyclic heterocyclic amine with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol [1]. It features a fused cyclopentane-pyridine ring system with a primary amine substituent at the 6-position of the saturated cyclopentane ring . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, anticancer agents, and central nervous system (CNS)-targeted compounds . Commercially, it is available from multiple suppliers including Santa Cruz Biotechnology (sc-498529), with purity specifications typically at 95% or higher . The compound's calculated physicochemical profile includes a topological polar surface area (TPSA) of 38.9 Ų and an XLogP of 0.3, positioning it as a moderately polar, water-compatible building block within the cyclopenta[b]pyridine class [1].

Why Generic Substitution Fails: Differentiating the 6-Amine Cyclopenta[b]pyridine Scaffold from Its Analogs


Interchanging 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine with its positional isomers or the unsubstituted parent scaffold is not scientifically sound due to significant differences in physicochemical properties that directly impact reactivity, downstream derivatization efficiency, and biological target engagement. The position of the primary amine on the saturated cyclopentane ring (C6) versus the pyridine ring (C3, C5, or C7) fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and electronic environment. For example, the target compound exhibits an XLogP of 0.3, making it markedly more hydrophilic than the 5-amine isomer (LogP 1.73) or the 3-amine isomer (LogP 1.73) . Furthermore, the parent scaffold 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) lacks the amine group entirely, reducing its TPSA to 12.89 Ų versus 38.9 Ų for the 6-amine, which critically limits its utility as a functionalizable handle for amide coupling, reductive amination, or urea formation in library synthesis . The quantitative evidence below demonstrates that the 6-amine substitution pattern confers a distinct physicochemical signature that cannot be replicated by in-class analogs, making generic substitution a risk for irreproducible synthetic outcomes and altered pharmacokinetic profiles in lead optimization programs.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine vs. Closest Analogs


Lipophilicity (XLogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine vs. Positional Isomers

The calculated partition coefficient (XLogP) of 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine is 0.3, which is substantially lower than that of its positional isomers: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine (LogP 1.73) and 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine (LogP 1.73) [1]. This 1.43 log unit difference equates to an approximately 27-fold higher predicted aqueous solubility preference for the 6-amine isomer. The 7-amine isomer exhibits a LogP of 0.12 from ACD/Labs prediction (or 1.73 from alternative calculation methods), while the parent unsubstituted scaffold has a LogP of 1.85, further underscoring the unique hydrophilic character conferred by the 6-amine substitution pattern .

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: 6-Amine vs. Unsubstituted Parent Scaffold

The introduction of a primary amine at the 6-position of the cyclopentane ring increases the topological polar surface area (TPSA) from 12.89 Ų (parent scaffold, CAS 533-37-9) to 38.9 Ų, a 3.0-fold increase [1]. This is accompanied by an increase in hydrogen-bond donor count from 0 to 1 and hydrogen-bond acceptor count from 1 to 2. The TPSA of 38.9 Ų is well below the 140 Ų threshold commonly associated with poor oral bioavailability, but sufficiently above the 20-30 Ų range typical of purely lipophilic fragments, positioning the 6-amine analog favorably for CNS drug discovery programs where moderate PSA is desired for blood-brain barrier penetration [2].

Polar surface area Membrane permeability Solubility

Aqueous Solubility: Measured Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine has a reported aqueous solubility of 68 g/L (approximately 0.51 M), making it classified as freely soluble under USP/BP definitions . This high solubility is consistent with its low XLogP of 0.3 and moderate TPSA of 38.9 Ų. While direct experimental solubility data for positional isomers under identical conditions are not publicly available, the LogP trends indicate that the 5-amine (LogP 1.73) and 3-amine (LogP 1.73) isomers would exhibit substantially lower aqueous solubility, potentially by an order of magnitude or more .

Aqueous solubility Formulation Assay compatibility

Amine Position on Cyclopentane vs. Pyridine Ring: Impact on Synthetic Versatility

The 6-amine position resides on the saturated cyclopentane ring, distinguishing it from the 3-amine isomer (CAS 178209-29-5), where the amine is attached directly to the electron-deficient pyridine ring . An aliphatic amine (pKa ~10-11) on the cyclopentane ring is significantly more nucleophilic than an aromatic amine (pKa ~5-6) on the pyridine ring, resulting in higher reactivity for acylation, sulfonylation, and reductive amination under mild conditions . The 6-amine also benefits from zero rotatable bonds and a rigid bicyclic framework, which can enhance binding selectivity when incorporated into kinase inhibitor pharmacophores such as FGFR1-targeted compounds [1]. The 6-position is also amenable to stereochemical control; the (6R)-enantiomer (CAS 654676-30-9) is commercially available for asymmetric synthesis programs .

Synthetic chemistry Amide coupling Medicinal chemistry

Ring Fusion Regioisomerism: Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Scaffolds

The target compound features a [b]-ring fusion (pyridine nitrogen adjacent to the cyclopentane ring junction), whereas 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6) features a [c]-ring fusion where the pyridine nitrogen is distal to the ring junction [1]. Despite sharing the same molecular formula (C₈H₁₀N₂), molecular weight (134.18 g/mol), TPSA (38.9 Ų), and XLogP (0.3), the two regioisomers present the amine group in fundamentally different geometric orientations relative to the pyridine nitrogen [2]. The [b]-isomer positions the amine closer to the pyridine N (through-space distance estimated at ~2.5-3.0 Å), potentially enabling intramolecular hydrogen bonding, whereas the [c]-isomer positions the amine further away (~4.0-4.5 Å), precluding such interactions [3]. This spatial difference can critically affect metal-chelation properties, kinase hinge-binding motifs, and molecular recognition in biological targets.

Scaffold hopping Regioisomer Target selectivity

Best-Fit Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design: Exploiting Low LogP and Aliphatic Amine Reactivity

The compound's XLogP of 0.3 and aqueous solubility of 68 g/L make it an ideal fragment for kinase inhibitor libraries targeting the ATP-binding pocket, where aqueous solubility at screening concentrations (typically 0.5-1 mM in ≤2% DMSO) is a prerequisite for reliable biophysical assays (SPR, DSF, or NMR) [1]. The aliphatic amine at the 6-position provides a reactive handle for rapid amide coupling with carboxylic acid-containing fragments or linkers, enabling efficient hit expansion. Its use as an intermediate in FGFR1-targeted programs has been documented, with downstream derivatives showing kinase inhibition [2].

CNS-Targeted Lead Optimization: Balancing TPSA for Blood-Brain Barrier Penetration

With a TPSA of 38.9 Ų—comfortably within the CNS-favorable range (typically < 60-70 Ų)—and a low LogP of 0.3, this scaffold is well-suited for designing CNS-penetrant candidates [1]. The cyclopenta[b]pyridine core has precedent as a 5-HT2C receptor ligand scaffold, as demonstrated in Pfizer patent disclosures (US20060247254A1) for compounds targeting mood disorders, obesity, and urinary incontinence [2]. The 6-amine substitution provides a vector for derivatization that does not excessively increase TPSA beyond the CNS-desirable threshold.

Enantioselective Synthesis Programs: Accessing the (6R)-Enantiomer for Stereospecific SAR

For programs requiring defined stereochemistry, the (6R)-enantiomer (CAS 654676-30-9, TPSA 38.91 Ų, LogP 1.21) is commercially available [1]. The slight increase in LogP (from 0.3 to 1.21) between the racemate and the (6R)-enantiomer likely reflects differences in computational methodology rather than a true physicochemical difference, but procurement specifications should verify enantiomeric excess (typically ≥95% ee) to ensure SAR reproducibility. This enantiomer enables structure-based drug design where the spatial orientation of the amine is critical for target engagement.

Multicomponent Reaction (MCR) Building Block for Diversity-Oriented Synthesis

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine can serve as a primary amine input in multicomponent condensation reactions with malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to generate diverse 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, as established by the Dyachenko et al. (2020) methodology [1]. Its aliphatic amine reactivity and zero rotatable bonds make it an efficient MCR substrate, enabling the rapid generation of compound libraries for phenotypic screening or target-based drug discovery.

Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.